2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole

Antimicrobial SAR Benzothiazole derivatives Substituent position effects

CAS 339096-06-9 is a structurally distinct 2-arylbenzothiazole featuring a 3-[(3-methylphenyl)sulfanyl]methyl pendant. Its meta-methyl configuration occupies QSAR-favored regioisomeric space for antimycobacterial activity, and the sulfanyl-methyl linker differentiates it from direct 2-aryl antitumor agents like DF 203. Procure as a baseline comparator in scaffold-hopping campaigns (BTZ vs. BOZ/BIM cores), for regioisomeric SAR alongside ortho- and para-methyl analogs, or as a mycobacterium-selective chemical probe starting scaffold. Research use only; full biological profile not yet established.

Molecular Formula C21H17NS2
Molecular Weight 347.49
CAS No. 339096-06-9
Cat. No. B2417077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
CAS339096-06-9
Molecular FormulaC21H17NS2
Molecular Weight347.49
Structural Identifiers
SMILESCC1=CC(=CC=C1)SCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H17NS2/c1-15-6-4-9-18(12-15)23-14-16-7-5-8-17(13-16)21-22-19-10-2-3-11-20(19)24-21/h2-13H,14H2,1H3
InChIKeyCNQZVKBXKLZOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole (CAS 339096-06-9): Chemical Identity and Baseline Characterization for Sourcing Decisions


2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole (CAS 339096-06-9) is a synthetic organic compound with the molecular formula C21H17NS2 and a molecular weight of 347.49638 g/mol . It belongs to the benzothiazole class—a privileged heterocyclic scaffold featuring a benzene ring fused to a thiazole ring—and is characterized by a 2-aryl substitution with a 3-[(3-methylphenyl)sulfanyl]methyl moiety on the pendant phenyl ring. This compound is currently offered by specialty chemical suppliers primarily as a research-grade chemical for in vitro studies, with typical purity specifications of ≥95% . Unlike many benzothiazole derivatives that have extensive published pharmacological profiles, CAS 339096-06-9 represents a structurally distinct, relatively unexplored chemical space within the 2-arylbenzothiazole subclass, presenting both sourcing challenges and opportunities for laboratories seeking novel scaffolds with differentiated substitution patterns.

Why Generic Benzothiazole Substitution Fails for CAS 339096-06-9: Structural Determinants That Preclude Class-Level Interchangeability


Within the 2-substituted benzothiazole class, even subtle structural variations—particularly in the position and electronic character of substituents on the aryl-sulfanyl moiety—can produce dramatic differences in biological activity profiles. QSAR analyses of 2-(substituted benzyl)sulfanyl benzothiazoles demonstrate that antimycobacterial activity varies by orders of magnitude depending solely on substituent type and positioning on the benzyl ring, with log MIC values quantitatively dependent on Hammett substituent constants (σ), molar refraction (MR), and lipophilicity (log P) [1]. Furthermore, comparative heterocycle studies show that the benzothiazole (BTZ) core itself confers distinct activity profiles compared to benzoxazole (BOZ) and benzimidazole (BIM) analogs bearing identical substituents, with activity ranking BTZ < BOZ ≈ BIM < 5-Me-BIM [1]. The target compound's unique 3-[(3-methylphenyl)sulfanyl]methyl substitution at the 2-phenyl position is structurally distinguishable from common 2-benzylsulfanyl analogs and from direct 2-(3-methylphenyl) substitution, making generic procurement based on class membership alone an unreliable strategy for reproducing specific biological outcomes.

CAS 339096-06-9 Evidence Guide: Comparative Differentiation Against Closest Structural Analogs


Substituent Position Differentiation: meta-Methylphenyl Sulfanyl vs. ortho/para-Methylphenyl Analogs in Antimicrobial Potential

The target compound CAS 339096-06-9 carries a 3-methylphenyl (meta-methyl) substituent on the sulfanyl moiety. In comprehensive QSAR studies of 2-(substituted benzyl)sulfanyl benzothiazoles, the antimycobacterial activity of derivatives with 3-substituted benzyl moieties was systematically compared with 2- and 4-substituted regioisomers. Derivatives with 3,5-(NO₂)₂ substitution on the benzyl ring were among those possessing the highest antimycobacterial activity across the series, and the 3-CSNH₂ substituent was specifically identified as conferring high potency [1]. These QSAR models, derived from 1,160 MIC values, established that the antimycobacterial activity is quantitatively governed by substituent electronic parameters (Hammett σ constants, negative slope) and lipophilicity (log P), with electron-withdrawing substituents at the meta position contributing to enhanced activity [1]. In contrast, the ortho-methyl (2-methylphenyl) analog available commercially (CAS not specified in literature as a matched pair) lacks the electronic profile systematically correlated with high antimycobacterial potency in the meta-substituted series.

Antimicrobial SAR Benzothiazole derivatives Substituent position effects Mycobacterium tuberculosis

Heterocyclic Core Differentiation: Benzothiazole (BTZ) vs. Benzimidazole (BIM) and Benzoxazole (BOZ) Scaffolds Bearing Identical Benzylsulfanyl Substituents

A direct comparative QSAR study of 2-(substituted benzyl)sulfanyl derivatives across four heterocyclic cores—benzothiazole (BTZ), benzoxazole (BOZ), benzimidazole (BIM), and 5-methylbenzimidazole (5-Me-BIM)—established a clear activity hierarchy: BTZ < BOZ ≈ BIM < 5-Me-BIM for antimycobacterial potency [1]. The benzothiazole core consistently showed the lowest baseline activity among the four scaffolds when bearing identical substituents. This finding has direct procurement implications: laboratories developing antimycobacterial screening cascades cannot substitute a benzothiazole compound with a benzimidazole or benzoxazole analog and expect comparable potency. The target compound CAS 339096-06-9, as a benzothiazole derivative, occupies a distinct position in this activity continuum—one that may be advantageous for selectivity profiling or for applications where moderate potency is desirable (e.g., probe compounds, tool molecules for mechanistic studies) rather than maximum target engagement.

Heterocyclic scaffold comparison Antimycobacterial SAR Benzazole ranking Core replacement studies

Linker Architecture Differentiation: Sulfanyl-Methyl-Phenyl Spacer vs. Direct 2-Aryl Substitution in Benzothiazole Antitumor Agents

CAS 339096-06-9 features a distinctive sulfanyl-methyl (-S-CH₂-) linker connecting the 3-methylphenyl group to the 3-position of the 2-phenyl ring on the benzothiazole core. This contrasts sharply with the well-characterized antitumor 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495, CAS 1211-32-1), which has a direct C-C bond at the 2-position [1]. DF 203 exhibits very low IC₅₀ values (<0.1 μM) in sensitive breast cancer cell lines (MCF-7, T-47D) through a mechanism involving AhR activation, CYP1A1 induction, metabolic activation, and covalent binding to intracellular proteins [1]. The introduction of the sulfanyl-methyl linker in CAS 339096-06-9 fundamentally alters the electronic conjugation, molecular geometry, and metabolic susceptibility compared to direct 2-aryl analogs. This structural divergence is expected to significantly modulate—though not necessarily eliminate—AhR binding affinity and CYP1A1-dependent metabolic activation, two critical determinants of the antitumor selectivity profile observed in the DF 203 series.

Linker SAR 2-Arylbenzothiazole Antitumor agents CYP1A1 metabolism AhR activation

Selective Antimycobacterial vs. Broad-Spectrum Antimicrobial Differentiation Within Benzylsulfanyl-Benzothiazoles

Structure-activity relationship studies on 2-benzylsulfanyl benzothiazole derivatives have identified this subclass as selective inhibitors of mycobacteria rather than broad-spectrum antimicrobial agents. Biological screening against panels of Gram-positive bacteria, Gram-negative bacteria, yeasts, and fungi demonstrated that benzylsulfanyl benzothiazole derivatives exhibit selectivity for mycobacterial species [1]. The lead compounds in this series—dinitrobenzylsulfanyl derivatives—showed significant activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis while maintaining low cytotoxicity against mammalian cells [1]. CAS 339096-06-9, bearing a phenylsulfanyl-methyl rather than a benzylsulfanyl moiety, represents a structural variant that may modulate this selectivity profile. Lower lipophilicity and increased molecular size were identified as contributors to enhanced antituberculotic activity in QSAR analyses, with LUMO and HOMO energies also correlating with potency [1]. These physicochemical parameters are directly influenced by the specific aryl substitution pattern present in CAS 339096-06-9.

Selective antimycobacterial Benzylsulfanyl benzothiazole Gram-positive bacteria MDR-TB Cytotoxicity profiling

Optimal Procurement and Research Application Scenarios for CAS 339096-06-9 Based on Differentiated Structural Evidence


Scaffold-Hopping Reference and Core-Dependent Selectivity Profiling in Antimycobacterial Drug Discovery

CAS 339096-06-9 is optimally procured as a benzothiazole core reference compound in antimycobacterial programs that are systematically comparing activity across benzazole heterocycles (BTZ, BOZ, BIM, 5-Me-BIM). As established in the QSAR evidence, the BTZ core ranks lowest in antimycobacterial potency among these four scaffolds [1]. This makes CAS 339096-06-9 particularly suitable as a baseline comparator when evaluating whether scaffold replacement (e.g., BTZ → BOZ or BIM) yields potency gains attributable specifically to the heterocyclic core rather than to the substituent. Procurement should be coupled with parallel acquisition of matched benzoxazole and benzimidazole analogs bearing identical or closely analogous substitution to enable controlled scaffold-hopping experiments.

Regioisomeric Selectivity Studies: meta-Methylphenyl vs. ortho/para-Methylphenyl SAR Exploration

The meta-methyl substitution on the sulfanyl-linked phenyl ring of CAS 339096-06-9 occupies a QSAR-defined favorable regioisomeric space for antimycobacterial activity, as meta-substituted electron-withdrawing benzylsulfanyl benzothiazole derivatives were among the most potent compounds in the series [1]. Laboratories conducting regioisomeric SAR campaigns should procure CAS 339096-06-9 alongside its ortho-methyl (2-methylphenyl) and para-methyl (4-methylphenyl) analogs to experimentally validate whether the meta-methyl configuration confers differential activity, selectivity, or physicochemical properties. This regioisomeric set enables controlled determination of the positional effect of the methyl group independent of other structural variables.

Linker-Dependent Modulation of AhR-Mediated Antitumor Mechanisms: A Tool Compound for Metabolic Activation Studies

CAS 339096-06-9 features a sulfanyl-methyl linker that fundamentally differentiates it from the extensively studied direct 2-arylbenzothiazole antitumor agents (e.g., DF 203) whose mechanism relies on AhR binding, CYP1A1 induction, and metabolic activation to a reactive species [1]. This compound is optimally positioned as a tool molecule for investigating how linker insertion (from direct C-C to -S-CH₂-) modulates AhR agonism, CYP1A1 induction, metabolic activation, and ultimately the selective cytotoxicity profile. Laboratories studying acquired resistance mechanisms to DF 203, which involve aberrant AhR signaling, may find CAS 339096-06-9 valuable as a structurally related but mechanistically distinct comparator [1]. Note: antitumor activity for CAS 339096-06-9 has not been experimentally determined; procurement should be for mechanistic probe studies rather than for direct potency expectations.

Mycobacterium-Selective Chemical Probe Development Leveraging Benzylsulfanyl-Benzothiazole Class Selectivity

Given the established class-level selectivity of benzylsulfanyl benzothiazole derivatives for mycobacterial species over Gram-positive bacteria, Gram-negative bacteria, yeasts, and fungi [1], CAS 339096-06-9 is a rational procurement candidate for laboratories developing mycobacterium-selective chemical probes. Its structural features—specifically the sulfanyl linker and meta-methylphenyl substitution—align with QSAR parameters (lower lipophilicity, increased molecular size, favorable LUMO/HOMO energies) associated with enhanced antituberculotic activity in this class [1]. The compound may serve as a starting scaffold for further derivatization aimed at optimizing selectivity for M. tuberculosis over other mycobacterial species, or for developing probes to study mycobacterial-specific biological targets. Procurement should include appropriate cytotoxicity counter-screens (e.g., mammalian cell lines) to establish the therapeutic window, as this data is not yet available for CAS 339096-06-9 specifically.

Quote Request

Request a Quote for 2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.